molecular formula C10H20ClN3O B1456561 (4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236260-93-7

(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride

Cat. No. B1456561
M. Wt: 233.74 g/mol
InChI Key: QZMWJRAHCFFUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride” is a chemical compound with the CAS number 1236260-93-7 . It is used for research and development purposes .

Scientific Research Applications

Molecular Interactions and Mechanistic Insights

Studies have explored the molecular interactions of related compounds, elucidating their binding mechanisms to receptors, which are crucial for developing targeted therapies. For example, research on cannabinoid receptor antagonists revealed insights into conformer stability and receptor binding, providing a foundation for designing receptor-specific drugs (Shim et al., 2002).

Pharmacokinetics and Metabolism

The pharmacokinetic profiles, including metabolism and excretion pathways of structurally related compounds, have been thoroughly investigated. These studies are vital for understanding the bioavailability, efficacy, and safety of potential therapeutic agents. An example includes the comprehensive pharmacokinetic analysis of a dipeptidyl peptidase IV inhibitor, offering insights into drug design and development (Sharma et al., 2012).

Chemical Synthesis and Analytical Approaches

Advancements in the synthesis of complex molecules provide the groundwork for developing new drugs with improved therapeutic profiles. Research on the linear synthesis of derivatives aimed at therapeutic applications illustrates the innovative approaches to chemical synthesis and potential drug discovery (Abbasi et al., 2019).

Potential Therapeutic Applications

The exploration of therapeutic potentials, such as antiprotozoal activities, showcases the relevance of these compounds in addressing global health challenges. Studies have identified derivatives with promising antiprotozoal activities, highlighting the potential for new treatments against infectious diseases (Ansari et al., 2017).

Safety And Hazards

The safety data sheet for “(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMWJRAHCFFUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.